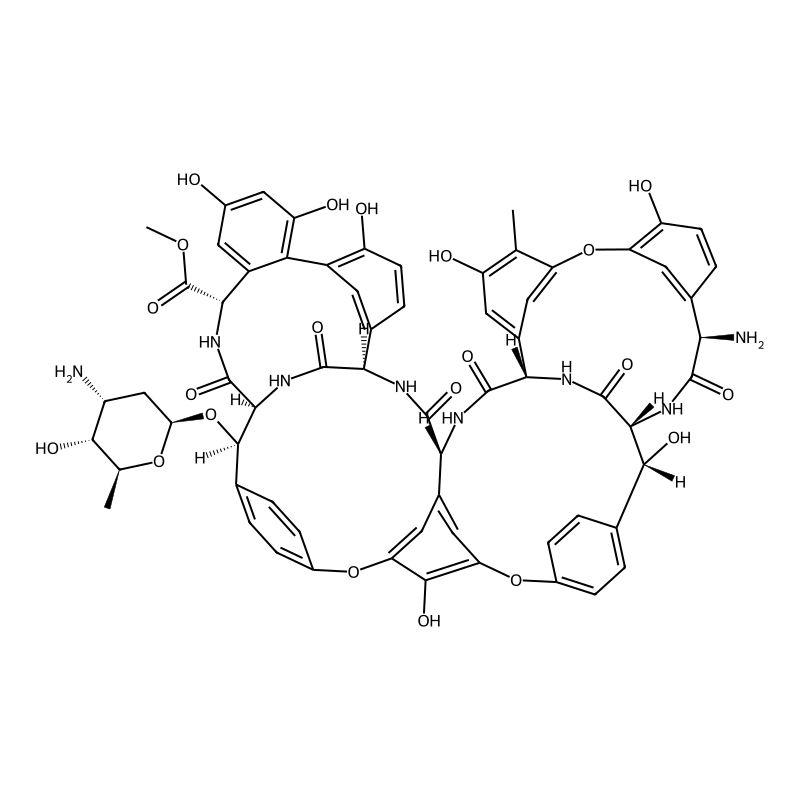

Ristosaminylaglycon of ristomycin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Ristosaminylaglycon of ristomycin is a complex glycopeptide antibiotic characterized by its intricate molecular structure, which comprises 66 carbon atoms, 62 hydrogen atoms, 8 nitrogen atoms, and 21 oxygen atoms, represented by the chemical formula . This compound is derived from ristomycin, a well-known antibiotic produced by the bacterium Amycolatopsis orientalis. Ristosaminylaglycon is notable for its unique glycosylation patterns that contribute to its biological activities and pharmacological properties.

The chemical reactivity of ristosaminylaglycon involves several types of reactions typical of glycopeptides, including:

- Glycosylation Reactions: The formation of glycosidic bonds between sugar moieties and the aglycone portion of the antibiotic.

- Hydrolysis: Under acidic or enzymatic conditions, ristosaminylaglycon can undergo hydrolysis, leading to the release of sugar components and the aglycone.

- Oxidation-Reduction Reactions: The presence of functional groups in the molecule allows for potential oxidation or reduction reactions that can modify its biological activity.

These reactions are critical for understanding how modifications to the structure can influence the compound's efficacy and stability.

Ristosaminylaglycon exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action primarily involves inhibiting cell wall synthesis by binding to specific targets in bacterial cell membranes. This action disrupts the integrity of the cell wall, leading to bacterial lysis and death. Additionally, studies have indicated that ristosaminylaglycon may also possess antiviral activity against certain viruses, including coronaviruses .

The synthesis of ristosaminylaglycon typically involves:

- Fermentation Processes: Utilizing Amycolatopsis orientalis cultures to produce ristomycin, which can then be chemically modified to yield ristosaminylaglycon.

- Chemical Modification: Employing methods such as selective glycosylation or acylation to introduce specific functional groups that enhance biological activity.

- Total Synthesis: Advanced synthetic strategies may involve constructing the entire molecule from simpler precursors through a series of well-defined

Ristosaminylaglycon has several applications in:

- Antibiotic Therapy: Used as a treatment for infections caused by resistant Gram-positive bacteria.

- Research: Investigated for its potential as a lead compound in drug development aimed at combating bacterial resistance.

- Pharmaceutical Development: Its unique structure makes it a candidate for further modifications to enhance efficacy and reduce side effects.

Interaction studies have revealed that ristosaminylaglycon can interact with various cellular targets. These interactions include:

- Binding Affinity: Studies indicate strong binding to penicillin-binding proteins, which are critical for bacterial cell wall synthesis.

- Synergistic Effects: When combined with other antibiotics, ristosaminylaglycon may exhibit synergistic effects that enhance antibacterial activity.

- Resistance Mechanisms: Research into how bacteria develop resistance to ristosaminylaglycon provides insights into improving its clinical use and effectiveness.

Ristosaminylaglycon shares structural and functional similarities with several other glycopeptide antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Vancomycin | Glycopeptide | Treatment of Gram-positive infections | Effective against methicillin-resistant strains |

| Teicoplanin | Glycopeptide | Treatment of serious infections | Longer half-life and more potent than vancomycin |

| Dalbavancin | Lipoglycopeptide | Treatment of skin infections | Extended activity against resistant strains |

| Ristomycin | Glycopeptide | Antibacterial | Precursor to ristosaminylaglycon |

Ristosaminylaglycon's distinct glycosylation pattern and structural complexity set it apart from these compounds, potentially offering unique advantages in terms of efficacy and resistance profiles.